2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE

Description

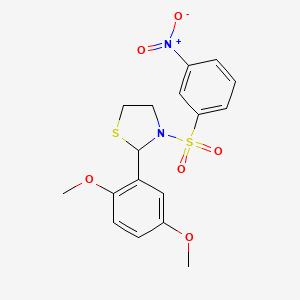

2-(2,5-Dimethoxyphenyl)-3-(3-nitrobenzenesulfonyl)-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine core substituted with a 2,5-dimethoxyphenyl group and a 3-nitrobenzenesulfonyl moiety. Its structural uniqueness lies in the combination of aromatic substituents and sulfonyl functionality, which may confer distinct physicochemical or pharmacological properties compared to analogs .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S2/c1-24-13-6-7-16(25-2)15(11-13)17-18(8-9-26-17)27(22,23)14-5-3-4-12(10-14)19(20)21/h3-7,10-11,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMXGOAWVLMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.

Introduction of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: Compounds with thiazolidine rings are often studied as catalysts in organic reactions.

Materials Science:

Biology and Medicine

Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.

Industry

Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs in Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from share partial structural motifs with the target compound. While their cores differ (thiazolo[3,2-a]pyrimidine vs. thiazolidine), key comparisons include:

| Parameter | Target Compound | 11a | 11b |

|---|---|---|---|

| Core Structure | 1,3-Thiazolidine | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |

| Substituents | 2,5-Dimethoxyphenyl, 3-nitrobenzenesulfonyl | 2,4,6-Trimethylbenzylidene, 5-methylfuran | 4-Cyanobenzylidene, 5-methylfuran |

| Electron Effects | Mixed (donor + acceptor) | Electron-donating (methyl groups) | Electron-withdrawing (cyano group) |

| Yield | Not reported | 68% | 68% |

| Melting Point | Not reported | 243–246 °C | 213–215 °C |

- Moderate yields (68%) for 11a and 11b suggest challenges in synthesizing complex thiazolo-pyrimidines, which may also apply to the target compound’s synthesis.

Benzothiazole Acetamide Derivatives ()

The patent in lists benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , which share the 2,5-dimethoxyphenyl group but differ in core structure and functional groups:

| Parameter | Target Compound | Benzothiazole Acetamide |

|---|---|---|

| Core Structure | 1,3-Thiazolidine | Benzothiazole |

| Functional Groups | Sulfonyl, nitro | Acetamide, trifluoromethyl |

| Electronic Profile | Strong acceptor (sulfonyl, nitro) | Mixed (donor: dimethoxyphenyl; acceptor: CF3) |

| Potential Applications | Unclear (possibly enzyme inhibition) | Likely designed for receptor modulation |

- Key Findings :

- The acetamide linkage in benzothiazole derivatives may improve metabolic stability compared to the sulfonyl group in the target compound .

- The trifluoromethyl group in benzothiazoles enhances lipophilicity and bioavailability, whereas the nitro group in the target compound could increase reactivity but reduce stability .

25H-NBOH ()

Though unrelated in core structure, 25H-NBOH (a phenethylamine derivative) shares the 2,5-dimethoxyphenyl group with the target compound. This group is known to enhance serotonin receptor binding in psychoactive compounds:

| Parameter | Target Compound | 25H-NBOH |

|---|---|---|

| Core Structure | Thiazolidine | Phenethylamine |

| Functional Groups | Sulfonyl, nitro | Hydroxyl, methyl |

| Biological Relevance | Undefined | Serotonin receptor agonist |

- Key Findings :

- The 2,5-dimethoxyphenyl group may confer similar lipophilicity to both compounds, but the target’s sulfonyl and nitro groups likely redirect its biological activity toward distinct targets .

Biological Activity

2-(2,5-Dimethoxyphenyl)-3-(3-nitrobenzenesulfonyl)-1,3-thiazolidine is a compound of significant interest due to its potential biological activities. Thiazolidine derivatives have been studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure consists of a thiazolidine ring substituted with a dimethoxyphenyl group and a nitrobenzenesulfonyl moiety. The presence of these functional groups is believed to influence its biological activity.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit various biological activities. The following sections detail specific activities related to the compound .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of thiazolidine derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines.

- Case Study : A study involving thiazolidin-4-one derivatives showed promising results against glioblastoma cell lines (LN229) using MTT assays to assess cytotoxicity and apoptosis induction .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| 5b | LN229 | 6.26 ± 0.33 | MTT |

| 5c | LN229 | 6.48 ± 0.11 | MTT |

| 5e | LN229 | Not reported | Colony Formation |

Antimicrobial Activity

Thiazolidine derivatives have also been tested for antimicrobial properties. Research indicates that certain derivatives display significant antibacterial effects against various strains.

- Data Summary : In vitro studies showed that compounds with similar structures had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

The mechanism by which thiazolidine derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interact with cellular targets such as enzymes involved in proliferation or signaling pathways critical for cancer progression.

Interaction with DNA

Some studies have suggested that thiazolidine derivatives can bind to DNA, potentially disrupting replication or transcription processes. This interaction could explain their observed anticancer activity .

Q & A

Q. What are the standard synthetic protocols for 2-(2,5-dimethoxyphenyl)-3-(3-nitrobenzenesulfonyl)-1,3-thiazolidine?

The synthesis involves multi-step organic reactions. Key steps include:

Thiazolidine ring formation : Condensation of 2,5-dimethoxyphenylacetamide with thiourea derivatives under acidic conditions.

Sulfonylation : Reacting the thiazolidine intermediate with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, using a base like pyridine to scavenge HCl.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

Critical factors include temperature control (<0°C during sulfonylation) and stoichiometric precision to avoid over-sulfonylation by-products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Advanced Research Questions

Q. How can stereochemical challenges in the thiazolidine ring be resolved during synthesis?

The thiazolidine ring’s stereochemistry (e.g., C2 and C3 configurations) is sensitive to reaction conditions. Methodological strategies include:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity.

- X-ray-guided optimization : Compare experimental X-ray data (e.g., bond angles, torsion angles) with DFT-calculated structures to validate stereochemical outcomes .

- Dynamic NMR : Monitor ring puckering or chair-flipping dynamics in solution to assess conformational stability .

Q. How can researchers address discrepancies in reported biological activities of this compound?

Conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and solvent controls (DMSO concentration ≤0.1%).

- Impurity profiling : Use HPLC-MS to detect trace by-products (e.g., des-nitro derivatives) that may interfere with bioassays .

- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., replacing 3-nitrobenzenesulfonyl with methylsulfonyl) to isolate pharmacophoric elements .

Q. What computational methods are employed to predict reactivity or binding modes?

- DFT studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the dimethoxyphenyl ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Reported solubility variations (e.g., high in DMSO vs. low in ethanol) can be addressed by:

- Cosolvent assays : Test solubility gradients in ethanol/water mixtures to determine partition coefficients (logP).

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to rule out solvent-induced degradation.

- Crystallographic analysis : Compare crystal packing (e.g., hydrogen-bonding networks) to explain differential solubility in polymorphic forms .

Experimental Design Considerations

Q. What controls are essential for evaluating the compound’s enzymatic inhibition potential?

Q. How can oxidative stability of the nitrobenzenesulfonyl group be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.